Product packaging for 9-alpha-L-Talopyranosyl adenine(Cat. No.:CAS No. 28361-09-3)

9-alpha-L-Talopyranosyl adenine

Cat. No.: B13741535
CAS No.: 28361-09-3
M. Wt: 297.27 g/mol
InChI Key: PAECLWKKOWTEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-alpha-L-Talopyranosyl adenine is a synthetic nucleoside analogue in which an adenine base is glycosidically linked to an alpha-L-talopyranose ring. This structural configuration makes it a valuable compound for probing the specificity of enzymatic reactions and for fundamental biochemical research. Its primary research value lies in its potential application as a substrate or inhibitor in studies of nucleoside-processing enzymes, such as nucleoside phosphorylases and glycosyltransferases. The stereochemistry of the L-talopyranose moiety, a less common sugar form, is of particular interest for investigating enzyme-substrate recognition and catalytic mechanisms, which can provide insights into the design of novel enzyme inhibitors. Researchers may utilize this compound in the study of nucleoside antibiotics, carbohydrate-active enzymes, and the development of synthetic biological tools. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented is based on the molecular structure and typical applications of analogous compounds. Specifications and data sheets should be consulted for accurate handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O5 B13741535 9-alpha-L-Talopyranosyl adenine CAS No. 28361-09-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28361-09-3

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14)

InChI Key

PAECLWKKOWTEJJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 9 Alpha L Talopyranosyl Adenine

Glycosidation Strategies for Anomeric Control

The crucial step in the synthesis of 9-alpha-L-talopyranosyl adenine (B156593) is the formation of the N-glycosidic bond between the adenine base and the L-talopyranose sugar. Achieving control over the anomeric stereochemistry to selectively obtain the α-anomer is a significant synthetic challenge.

Stereoselective Glycosidic Bond Formation

The stereochemical outcome of the glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the promoter or catalyst used, and the reaction conditions. One documented approach to synthesizing 9-α-L-talopyranosyl adenine involves the acetylation of L-talose followed by coupling with a suitably protected adenine derivative. researchgate.net While specific details on the stereoselectivity of this particular reaction are not extensively reported, general principles of glycosylation chemistry can be applied.

For instance, the Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides. nih.gov This reaction typically involves the coupling of a silylated nucleobase with a peracylated sugar in the presence of a Lewis acid catalyst, such as SnCl₄ or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The stereoselectivity of the Vorbrüggen glycosylation can be influenced by the choice of catalyst and solvent. In some cases, carrying out the reaction in the presence of a large excess of a Lewis acid like SnCl₄ has been shown to favor the formation of the α-anomer. nih.gov

Another strategy to control anomeric selectivity is through the use of specific glycosyl donors. For example, the synthesis of methyl α-L- and α-D-glucopyranosides has been achieved with high stereoselectivity starting from (R)- and (S)-(2-furyl)glycolates, respectively, proceeding through key hex-2-enopyranosid-4-ulose intermediates. nih.gov While applied to glucose, this highlights how the choice of starting material and synthetic pathway can dictate the final anomeric configuration.

Table 1: General Glycosylation Conditions for Nucleoside Synthesis

Glycosyl DonorNucleobaseCatalyst/PromoterSolventAnomeric SelectivityReference
Peracylated SugarSilylated AdenineSnCl₄Acetonitrileα-anomer favored with excess catalyst nih.gov
Peracylated SugarSilylated AdenineTMSOTfDichloroethaneMixture of anomers nih.gov
2-Deoxy-3,5-di-O-p-nitrobenzoyl-d-ribosyl chlorideChloromercuri-6-benzamidopurine-Dimethyl sulfoxideα:β ≈ 2:1 nih.gov

This table presents generalized conditions and outcomes based on nucleoside synthesis literature and may not represent the specific results for 9-alpha-L-Talopyranosyl adenine.

Influence of Protecting Groups on Glycosylation Efficiency

Protecting groups on the sugar moiety play a critical role not only in preventing unwanted side reactions but also in influencing the stereochemical outcome of the glycosylation. The choice of protecting group at the C-2 position is particularly important. A participating group, such as an acetyl or benzoyl group, at C-2 can lead to the formation of a 1,2-trans-glycoside through neighboring group participation. To favor the formation of a 1,2-cis-glycoside, such as the α-anomer in the case of L-talose (which has a C-2 hydroxyl group), non-participating protecting groups like benzyl (B1604629) or silyl (B83357) ethers are often employed.

However, the synthesis of L-talose itself and its derivatives can be complex. One reported synthesis of D-talose from the more common D-galactose highlights the strategic use of protecting groups to achieve the desired stereochemistry. researchgate.net This synthesis involves the inversion of the equatorial 2-OH group of galactose to the axial configuration of talose via an SN2 reaction. researchgate.net Similar strategies would be necessary for the preparation of L-talose precursors for glycosylation.

Functional Group Interconversions and Modifications of the Talopyranosyl Moiety

The derivatization of the talopyranosyl moiety of this compound can lead to analogues with potentially enhanced or modified biological properties. These modifications include the introduction of halogen substituents, deoxygenation, and regioselective derivatization of the hydroxyl groups.

Introduction of Halogen Substituents (e.g., Fluorination)

The introduction of fluorine into a nucleoside can significantly alter its biological activity. General methods for the synthesis of fluorinated nucleosides can be applied to this compound. These methods typically fall into two categories:

Direct fluorination of a preformed nucleoside: This involves the replacement of a hydroxyl group with fluorine. Reagents such as diethylaminosulfur trifluoride (DAST) can be used for this purpose. The stereochemistry of the fluorination depends on the reaction mechanism, which can be influenced by the position of the hydroxyl group and the presence of neighboring participating groups.

Condensation of a fluorine-substituted sugar with the nucleobase: This approach involves the synthesis of a fluorinated L-talose derivative first, which is then coupled with adenine.

While no specific examples of the fluorination of this compound are available, the general principles of nucleoside fluorination provide a roadmap for such modifications.

Synthesis of Deoxygenated Analogs

Deoxygenated nucleosides are an important class of compounds with significant therapeutic applications. The synthesis of a 6-deoxy-L-talopyranose derivative has been reported, providing a potential route to 6'-deoxy-9-alpha-L-talopyranosyl adenine. One method involves the preparation of a keto-nucleoside intermediate, which is then stereoselectively reduced to afford the deoxygenated sugar. For example, theophylline (B1681296) derivatives of 6-deoxy-β-L-talopyranose have been synthesized from a keto-nucleoside precursor. nih.gov

Another relevant area is the biosynthesis of deoxysugars. For instance, the enzymatic synthesis of dTDP-6-deoxy-L-talose from dTDP-D-glucose involves a series of steps including dehydration and epimerization. researchgate.net While this is a biological pathway, it underscores the existence and potential for the synthesis of 6-deoxy-L-talose derivatives.

Table 2: Potential Reactions for Deoxygenation of the Talopyranosyl Moiety

Starting MaterialReagent(s)ProductReference
Keto-nucleoside intermediateReducing agent (e.g., NaBH₄)Deoxy-nucleoside nih.gov
Hydroxyl-containing nucleosideBarton-McCombie deoxygenationDeoxy-nucleosideGeneral Method

This table outlines general strategies for deoxygenation that could be applicable to this compound.

Enzymatic Interactions and Biochemical Recognition of 9 Alpha L Talopyranosyl Adenine Analogs

Substrate and Inhibitor Studies with Nucleoside Kinases

Nucleoside kinases are pivotal enzymes in the salvage pathways of nucleosides, catalyzing the initial phosphorylation step required for their entry into cellular metabolism and for the activation of many nucleoside-based prodrugs. researchgate.netnih.gov The stereochemistry of the sugar moiety is a critical determinant of substrate specificity for these enzymes.

Adenosine (B11128) Kinase Specificity and Kinetic Parameters

Adenosine kinase (ADK) is a key enzyme in regulating the cellular levels of adenosine, converting it to adenosine monophosphate (AMP). nih.gov The enzyme typically exhibits high affinity for its natural substrate, adenosine. Early kinetic studies with purified ADK from various tissues established an apparent Km for adenosine in the range of 0.2–0.4 µM. nih.gov

While specific kinetic data for 9-alpha-L-Talopyranosyl adenine (B156593) with adenosine kinase is not available in the current literature, studies on other L-nucleoside analogs demonstrate that some kinases can phosphorylate nucleosides with non-physiological chirality. nih.gov For instance, human deoxycytidine kinase (dCK) is known to phosphorylate both D- and L-nucleoside analogs, a promiscuity attributed to the structural features of its active site. nih.gov This suggests that while the alpha-L-configuration of the talopyranose sugar in 9-alpha-L-Talopyranosyl adenine would be a significant deviation from the natural beta-D-ribose of adenosine, interaction with adenosine kinase or other promiscuous nucleoside kinases cannot be entirely ruled out without empirical data. The efficiency of such a reaction would likely be substantially lower than with the natural substrate.

Table 1: Comparative Kinetic Parameters for Adenosine Kinase with Adenosine and an Analog

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
AdenosineVarious Tissues0.2 - 0.42.2 nih.gov
N6(isopentenyl) adenosineArabidopsis ADK1/ADK23 - 5Not specified nih.gov

This table illustrates the typical kinetic parameters for the natural substrate of adenosine kinase and a related analog. Data for this compound is not currently available.

Interaction Profiling with Other Nucleoside Phosphotransferases

Beyond adenosine kinase, a variety of other nucleoside phosphotransferases, or kinases, are involved in nucleoside metabolism. These include deoxyribonucleoside kinases such as deoxycytidine kinase (dCK), thymidine (B127349) kinase 2 (TK2), and deoxyguanosine kinase (dGK), as well as ribonucleoside kinases. nih.gov Some of these kinases have demonstrated the ability to phosphorylate L-nucleoside analogs, which is crucial for the activation of antiviral and anticancer L-nucleoside drugs. nih.gov

For example, human dCK can efficiently phosphorylate L-nucleosides like lamivudine (B182088) (3TC) and troxacitabine. nih.gov The structural basis for this lack of enantiomeric selectivity lies in the ability of the enzyme's active site to accommodate the different chiral configurations while maintaining the necessary protein-ligand interactions for catalysis. nih.gov Similarly, Drosophila melanogaster deoxynucleoside kinase (DmdNK) is known for its broad substrate specificity, phosphorylating all four natural deoxynucleosides and numerous analogs. mdpi.comnih.gov

Given this precedent, it is plausible that this compound could be a substrate or inhibitor for one or more of these promiscuous nucleoside kinases. However, without direct experimental evidence, its interaction profile remains speculative. The unique alpha-anomeric linkage and the L-talose configuration would present a novel challenge to the active sites of these enzymes.

Modulation of Nucleotidyltransferase Activity

Nucleotidyltransferases are crucial enzymes that catalyze the formation of nucleoside diphosphate (B83284) sugars (NDP-sugars), which are essential precursors for glycosylation reactions. The regulation and specificity of these enzymes are of significant interest for understanding and engineering bacterial glycan biosynthesis.

Allosteric Regulation by Rare Nucleotide Sugars

In bacteria, the biosynthesis of many rare sugars, which are often L-sugars, is initiated by nucleotidyltransferases. A well-studied example is the enzyme RmlA, a glucose-1-phosphate thymidylyltransferase, which is the first enzyme in the biosynthetic pathway of dTDP-L-rhamnose. nih.gov This pathway is subject to feedback inhibition, where the final product, dTDP-L-rhamnose, acts as an allosteric inhibitor of RmlA. nih.govacs.org This regulation is a common mechanism in bacteria to control the flux of metabolites through glycan biosynthetic pathways. nih.govacs.org

Studies on RmlA from various bacterial species have shown that it is regulated by dTDP-L-sugars at an allosteric site distinct from the active site. nih.govacs.org The inhibitory concentration (IC50) of dTDP-β-L-rhamnose for RmlA varies across different species, indicating subtle differences in the allosteric binding pocket. nih.govacs.org This mechanism of feedback inhibition by a rare NDP-L-sugar highlights a potential regulatory role for nucleotide sugars derived from L-talose. If this compound were to be converted into a nucleotide diphosphate sugar, it could potentially act as an allosteric regulator of the nucleotidyltransferase that synthesized it or related enzymes.

Table 2: Allosteric Inhibition of RmlA from Pseudomonas aeruginosa by various NDP-sugars

InhibitorIC50 (µM)Reference
dTDP-β-L-rhamnose1.8 ± 0.2 nih.gov
dTDP-6-deoxy-β-L-talose22 ± 2 nih.gov
dTDP-β-L-mannose47 ± 4 nih.gov
dTDP-β-L-fucose130 ± 20 nih.gov

This table shows the in vitro inhibitory concentrations of various rare NDP-L-sugars on the activity of RmlA, demonstrating the principle of allosteric regulation by these molecules.

Rational Design for Altering Nucleotidyltransferase Specificity

The substrate promiscuity of nucleotidyltransferases can be expanded through rational design and directed evolution. nih.gov This approach is valuable for the chemoenzymatic synthesis of diverse NDP-sugars. By creating mutations in the active site or allosteric site of enzymes like RmlA, it is possible to enhance their activity towards non-native substrates, including L-sugars. nih.govnih.gov

For instance, mutating the allosteric site of RmlA to reduce feedback inhibition allowed the enzyme to activate a broader range of L-sugar-1-phosphates. nih.govacs.org Furthermore, directed evolution strategies, which involve generating libraries of enzyme variants and screening for improved activity on desired substrates, have been successfully applied to RmlA. nih.gov This has led to the identification of mutants with significantly improved catalytic efficiency for non-native nucleotides and sugar-1-phosphates, including L-fucose-1-phosphate. nih.gov

These studies provide a clear roadmap for how a nucleotidyltransferase could be engineered to efficiently utilize α-L-talopyranosyl-1-phosphate, the likely precursor to a nucleotide sugar analog of this compound. Such an engineered enzyme would be a valuable tool for the synthesis of these rare NDP-sugars for further biological studies.

Interaction with Ribonucleases and Nucleic Acid Processing Enzymes

Ribonucleases (RNases) and other nucleic acid processing enzymes are responsible for the degradation and modification of RNA and DNA. A key feature of these enzymes is their stereospecificity for natural D-nucleic acids.

L-nucleic acids, which are polymers of L-nucleosides, are generally resistant to degradation by nucleases that act on D-RNA or D-DNA. nih.govnih.gov This resistance is a direct consequence of the mirror-image stereochemistry of the sugar-phosphate backbone, which prevents proper binding and catalysis by the enzymes. This property makes L-oligonucleotides, such as L-aptamers (Spiegelmers), highly stable in biological environments and attractive candidates for therapeutic applications. nih.gov

Given this principle, it is highly probable that a monomeric L-nucleoside analog like this compound would not be a substrate for ribonucleases. While some ribonucleases can exhibit binding to single-stranded DNA, their catalytic activity is specific to RNA. researchgate.netnih.gov The interaction of a single L-nucleoside with these enzymes is not expected to be significant in a way that would lead to its degradation. Similarly, other nucleic acid processing enzymes, such as polymerases and ligases, are exquisitely specific for D-nucleotides and are not expected to interact productively with L-nucleoside analogs.

Competitive Inhibition Kinetics with Poly(A)-Specific Ribonuclease (PARN)

No kinetic data, such as the inhibition constant (Ki), has been published to describe the competitive inhibition of PARN by this compound.

Molecular Basis of Enzyme-Analog Stabilization

There are no molecular docking studies or structural biology findings available that would elucidate the specific interactions between this compound and the active site of PARN.

Structural Biology and Molecular Biophysics of 9 Alpha L Talopyranosyl Adenine and Its Complexes

High-Resolution Structural Determination of Compound-Enzyme Complexes

The precise three-dimensional arrangement of atoms in a compound-enzyme complex is paramount for understanding the molecular basis of its biological activity. High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy are the cornerstones of such investigations.

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. nih.govresearchgate.net By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information. nih.gov

For a compound like 9-alpha-L-Talopyranosyl adenine (B156593), the first step would be to co-crystallize it with its target protein. This often represents a significant challenge in the structure determination process. nih.gov Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, typically at a synchrotron source, to generate a diffraction pattern. numberanalytics.com The subsequent steps involve solving the "phase problem" to reconstruct the electron density map and then building and refining an atomic model of the protein-ligand complex. nih.govnumberanalytics.com

The resulting structure would reveal the precise binding mode of 9-alpha-L-Talopyranosyl adenine within the active site of the enzyme. This includes the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. Such information is invaluable for structure-based drug design, enabling the rational optimization of the compound's affinity and selectivity. While a specific crystallographic study for this compound is not publicly documented, the table below illustrates the type of data that would be generated from such an analysis.

Table 1: Hypothetical X-ray Crystallography Data for a this compound-Enzyme Complex

Parameter Value
PDB Code XXXX
Resolution (Å) 2.1
Space Group P2₁2₁2₁
Unit Cell Dimensions (Å) a=50.2, b=85.1, c=110.5
R-work / R-free 0.18 / 0.22
Ligand Occupancy 0.95
Key Interacting Residues Tyr150, Asp180, Arg210

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible macromolecular complexes that are difficult to crystallize. creative-biostructure.comnih.gov The method involves flash-freezing a solution of the sample in vitreous ice, preserving the native structure of the complexes. These frozen-hydrated specimens are then imaged using an electron microscope. creative-biostructure.com Single-particle analysis, a computational method, is used to combine thousands of two-dimensional images of individual particles to reconstruct a three-dimensional model. nih.gov

For studying the interaction of this compound with a large enzyme or a multi-protein complex, cryo-EM would be an ideal approach. It can provide structural information for complexes that are challenging for X-ray crystallography due to their size, conformational heterogeneity, or instability. creative-biostructure.com Recent advancements in detector technology and image processing software have enabled cryo-EM to achieve near-atomic resolution for a wide range of biological samples, including protein-ligand complexes. elifesciences.orgbiorxiv.org This allows for the visualization of the ligand binding pocket and the interactions with the surrounding amino acid residues, similar to what is achievable with X-ray crystallography. nih.govschrodinger.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a versatile and powerful technique for studying the structure, dynamics, and interactions of molecules in solution. uoregon.edualfa-chemistry.com It provides information at the atomic level and is particularly well-suited for characterizing the conformational preferences of flexible molecules like nucleosides.

Solution-state NMR can provide detailed insights into the conformational dynamics of this compound in solution. alfa-chemistry.comuni-frankfurt.de Key structural features that can be determined include the conformation around the glycosidic bond (the bond connecting the adenine base to the talopyranose sugar) and the puckering of the talopyranose ring.

The conformation around the glycosidic bond is typically described by the torsion angle χ, which defines the relative orientation of the base and the sugar. This can be determined by measuring nuclear Overhauser effects (NOEs) between protons on the base and the sugar. acs.org The sugar pucker, which describes the three-dimensional shape of the five-membered or six-membered sugar ring, can be elucidated by analyzing the scalar coupling constants (J-couplings) between the sugar protons. uni-frankfurt.de

Table 2: Hypothetical NMR Data for Conformational Analysis of this compound

Parameter Expected Value Range Information Gained
NOE (H8/H6 to H1') Strong/Medium Predominantly syn or anti conformation
³J(H1'-H2') 2-8 Hz Sugar pucker conformation
³J(H2'-H3') 2-10 Hz Sugar pucker conformation

Ligand-observed NMR techniques are highly effective for studying the binding of small molecules to their protein targets, especially for weak interactions. northwestern.edunih.gov In these experiments, the NMR signals of the ligand are monitored in the presence and absence of the target protein. Changes in the ligand's NMR parameters upon binding can provide information about the binding event and the nature of the binding site.

Saturation Transfer Difference (STD) NMR is a popular ligand-observed NMR method. northwestern.edu In an STD-NMR experiment, a selective saturation pulse is applied to a region of the NMR spectrum containing protein resonances. This saturation is transferred to the binding ligand through spin diffusion, resulting in a decrease in the intensity of the ligand's NMR signals. By analyzing which protons of the ligand show the largest saturation transfer, one can map the binding epitope of the ligand, i.e., the part of the molecule that is in close contact with the protein. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational methods play a crucial and increasingly integrated role in structural biology and drug discovery. nih.govchemrxiv.org Molecular modeling techniques can provide valuable insights into the structure, dynamics, and interactions of molecules like this compound, complementing experimental data and guiding further research.

Molecular dynamics (MD) simulations can be used to study the conformational landscape of this compound in solution or when bound to a protein. mdpi.comnih.gov These simulations solve Newton's equations of motion for the atoms of the system, providing a trajectory of their positions and velocities over time. From these trajectories, one can analyze the flexibility of the molecule, the preferred conformations, and the dynamic nature of its interactions with a target protein.

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. nih.govnih.gov In a docking study, the ligand is computationally placed into the binding site of the protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. unicam.it This can be a powerful tool for generating initial hypotheses about the binding mode of this compound to a target enzyme, which can then be tested experimentally.

Molecular Docking for Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this method would be instrumental in identifying potential protein targets and understanding the geometry of the ligand-protein complex.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the adenine base, the talopyranose sugar moiety, and the amino acid residues of the protein.

Hypothetical Docking Results for this compound:

While specific experimental data for this compound is not publicly available, we can hypothesize the types of interactions that might be observed based on studies of similar adenine derivatives. The following table illustrates potential interactions and their corresponding binding energy contributions, which a docking study might reveal.

Interaction TypeLigand Moiety InvolvedPotential Interacting Amino Acid ResiduesEstimated Energy Contribution (kcal/mol)
Hydrogen BondAdenine N1, N3, N6, N7Asp, Glu, Asn, Gln, Ser, Thr-2 to -5
Hydrogen BondTalopyranose HydroxylsAsp, Glu, Asn, Gln, Ser, Thr, Tyr-2 to -5
Pi-StackingAdenine RingPhe, Tyr, Trp, His-1 to -4
HydrophobicAdenine RingVal, Leu, Ile, Ala-1 to -3
Van der WaalsEntire LigandVarious-0.5 to -1

Note: This table is illustrative and not based on experimental data for the specific compound.

Molecular Dynamics Simulations of Compound-Protein Interactions

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the compound-protein complex over time. By simulating the movements of atoms and molecules, MD can provide insights into the stability of the binding mode, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding.

An MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the forces between atoms to predict their motion. This can reveal:

Binding Stability: Whether the ligand remains in the binding pocket over the simulation time.

Conformational Flexibility: How the talopyranose ring and the glycosidic bond of the ligand, as well as the protein side chains, adjust to optimize interactions.

Water Dynamics: The role of water molecules in mediating ligand-protein interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Basis)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for analogs of this compound, a set of structurally related compounds with known biological activities (e.g., enzyme inhibition constants) would be required.

The mechanistic basis of a QSAR model for this class of compounds would likely involve descriptors that quantify key structural features, such as:

Electronic Properties: The charge distribution on the adenine ring.

Hydrophobicity: The logP value, reflecting the compound's partitioning between water and a nonpolar solvent.

Steric Properties: The size and shape of the talopyranose sugar.

Topological Indices: Numerical descriptors that capture the connectivity of atoms in the molecule.

By correlating these descriptors with biological activity, a QSAR model can predict the activity of new, untested analogs and provide insights into the structural requirements for optimal interaction with a target.

Spectroscopic Probes for Real-time Interaction Monitoring

Spectroscopic techniques are invaluable for experimentally validating and complementing computational predictions. These methods can monitor the binding of this compound to a target protein in real-time and provide quantitative data on binding affinities and kinetics.

Commonly used spectroscopic probes include:

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein (from tryptophan or tyrosine residues) upon ligand binding can be monitored. If this compound itself is fluorescent or can be labeled with a fluorescent tag, its fluorescence properties may change upon binding.

Circular Dichroism (CD) Spectroscopy: This technique can detect changes in the secondary and tertiary structure of a protein upon ligand binding, providing information on induced conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information on the binding interface. Chemical shift perturbation studies can identify the specific amino acid residues involved in the interaction with this compound.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

While specific spectroscopic data for this compound is not currently available in the public domain, the application of these techniques would be the essential next step in characterizing its biological interactions and validating the predictions from computational models. The synergy between in silico and in vitro methods is crucial for a comprehensive understanding of the molecular basis of action for this and other novel nucleoside analogs.

Biochemical Pathways and Research Probe Applications of 9 Alpha L Talopyranosyl Adenine

Investigation of Purine Salvage and De Novo Biosynthesis Pathways

Metabolic Fates of 9-alpha-L-Talopyranosyl Adenine (B156593)

There is no specific information available on the metabolic fate of 9-alpha-L-Talopyranosyl adenine. Hypothetically, as a nucleoside analog, its fate would depend on its recognition by cellular enzymes. It could potentially be a substrate for nucleoside kinases, which would phosphorylate it, or for nucleoside phosphorylases, which would cleave the glycosidic bond between the adenine base and the L-talopyranosyl sugar. The unusual L-configuration of the sugar moiety might render it resistant to metabolism by enzymes that typically recognize D-sugars.

Perturbation of Nucleotide Metabolism by Talopyranosyl Analogs

Information regarding the specific perturbation of nucleotide metabolism by talopyranosyl analogs is not available. In general, nucleoside analogs can disrupt nucleotide metabolism by several mechanisms. If phosphorylated, they can inhibit enzymes involved in nucleotide synthesis or DNA and RNA polymerases. The incorporation of such analogs into nucleic acids can lead to chain termination or altered nucleic acid structure and function.

Utilization as a Biochemical Probe for Enzyme Active Site Topography

The use of this compound as a biochemical probe for mapping enzyme active sites has not been reported. Nucleoside analogs are often used for this purpose. By modifying the sugar or base moiety, researchers can infer the steric and electronic requirements of an enzyme's active site. The unique stereochemistry of the L-talopyranosyl sugar could theoretically be used to probe the topography of active sites of enzymes like kinases, phosphorylases, or polymerases, but no such studies have been published.

Role in Bacterial Glycan Biosynthesis Research (Focus on Mechanisms)

There is no documented role for this compound in bacterial glycan biosynthesis research. Bacterial glycans are essential for cell wall integrity and virulence, making their biosynthesis pathways attractive targets for new antibiotics. Research in this area often involves the use of sugar analogs to inhibit or probe the enzymes involved in these pathways. While L-sugars are found in some bacterial glycans, the specific use of an L-talopyranosyl adenine conjugate in this context is not described in the literature.

Development of Chemical Tools for Studying Cellular Processes (Mechanistic)

The development of this compound as a chemical tool to study cellular processes has not been reported. Chemical tools, such as modified nucleosides, are invaluable for dissecting complex cellular mechanisms. These tools can be designed to be fluorescent, photoreactive, or to carry bioorthogonal handles for subsequent detection and analysis. The lack of published research indicates that this compound has not been developed for such applications.

Emerging Research Frontiers and Advanced Methodologies for Talopyranosyl Adenine Compounds

Innovations in Stereocontrolled Glycosylation Methodologies

The synthesis of a specific anomer, like the α-glycosidic bond in 9-alpha-L-Talopyranosyl adenine (B156593), is a formidable challenge in carbohydrate chemistry. Traditional methods often yield mixtures of α and β anomers, requiring difficult and inefficient purification steps. nih.gov Recent innovations, however, are providing more precise control over stereochemical outcomes.

A significant challenge in glycosylation is controlling the reaction to favor one stereoisomer over another. nih.gov Researchers have developed strategies that rely on the careful selection of protecting groups and catalysts to influence the reaction pathway. nih.gov For instance, a dual-ruthenium catalysis approach has been successfully used for the stereocontrolled synthesis of D-talo and D-gulo sugars. nih.gov This method involves a Ru(III)Cl₃-catalyzed Ferrier glycosylation followed by a selective dihydroxylation using Ru(VIII)O₄, where the choice of protecting groups on the sugar molecule dictates the stereochemical outcome. nih.gov

Furthermore, the development of small-molecule catalysts, such as precisely designed bis-thioureas, represents a new frontier. chemrxiv.orgresearchgate.netresearchgate.net These catalysts can achieve high stereo- and site-selectivity in the glycosylation of minimally protected sugars by creating a specific noncovalent interaction environment, mimicking the function of sugar-binding proteins. chemrxiv.orgresearchgate.net Kinetic and computational studies have shown that stabilizing C–H/π interactions between the catalyst and the nucleophile can be key to this control. chemrxiv.orgresearchgate.net Such methodologies that bypass extensive protecting-group strategies offer a more efficient and direct route to complex molecules like 9-alpha-L-Talopyranosyl adenine. dntb.gov.ua

Advanced Spectroscopic Techniques for In Situ Analysis

Understanding the mechanism of a glycosylation reaction is crucial for optimizing it. Many reactions proceed through short-lived, low-abundance intermediates that are invisible to standard analytical techniques. nih.gov Advanced spectroscopic methods, particularly in the field of Nuclear Magnetic Resonance (NMR), are now enabling the in situ analysis of these fleeting species.

Techniques like Chemical Exchange Saturation Transfer (CEST) NMR and Exchange Spectroscopy (EXSY) are powerful tools for detecting and characterizing rapidly equilibrating reaction intermediates. acs.org For example, 13C and 19F CEST NMR can detect low-population intermediates, such as dioxanium ions or β-glycosyl triflates, that may be the true reactive species in a glycosylation reaction, even when the more stable α-glycosyl triflate is the only species readily observed in a standard 1D NMR spectrum. acs.org This allows researchers to build a more accurate picture of the reaction mechanism and understand how factors like solvent, temperature, and the structure of the sugar donor influence the final product ratio. nih.gov The ability to directly monitor these intermediates provides invaluable data for optimizing the synthesis of a specific stereoisomer like this compound.

Table 1: Comparison of Advanced NMR Techniques for In Situ Glycosylation Analysis
TechniquePrimary ApplicationType of Information GainedKey Advantage
EXSY NMR (Exchange Spectroscopy)Detecting and quantifying chemical exchange between species that are both sufficiently populated to be visible in a 1D NMR spectrum.Kinetics of exchange, reaction rates.Provides direct measurement of exchange rates between observable species. acs.org
CEST NMR (Chemical Exchange Saturation Transfer)Detecting very low-population, transient intermediates that are in exchange with a major, observable species.Structural and kinetic information about "invisible" intermediates.Enables characterization of fleeting species that are critical to the reaction mechanism but exist at concentrations too low for direct detection. acs.org
In Situ IR Spectroscopy Monitoring the concentration of reactants, intermediates, and products in real-time by observing their characteristic vibrational frequencies.Reaction kinetics, identification of functional groups.Provides complementary kinetic data and is sensitive to changes in bonding during the reaction.

Integrative Structural Biology Approaches (e.g., X-ray/NMR/Cryo-EM Synergy)

Determining the precise three-dimensional structure of this compound and, more importantly, how it interacts with potential biological targets, is essential for understanding its function. While individual structural biology techniques are powerful, an integrative approach that combines data from multiple methods provides a more comprehensive and robust model. nih.govku.dk

X-ray Crystallography: This technique remains the gold standard for obtaining high-resolution atomic structures. nih.gov For a small molecule like this compound, crystallography could determine its exact solid-state conformation. weizmann.ac.ilsoton.ac.uk For larger complexes, such as the nucleoside bound to a target enzyme, it can reveal the specific hydrogen bonds and other interactions that define the binding mode. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unique in its ability to study molecules in solution, providing information about their dynamics and intermolecular interactions. nih.govspringernature.com It can confirm the constitution and configuration of the synthesized nucleoside and can be used to map the binding site of the nucleoside on a protein target, identifying the specific amino acids involved in the interaction. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Once limited to very large complexes, recent advances have made cryo-EM a revolutionary tool for structural biology, capable of determining near-atomic resolution structures of proteins and their complexes that are difficult to crystallize. nih.govucl.ac.uknih.govresearchgate.net For a potential drug candidate like this compound, cryo-EM could be used to visualize its binding to a large, dynamic protein target, capturing different functional states of the complex. nih.gov

The synergy of these methods is particularly powerful. For example, a high-resolution crystal structure of a binding domain (from X-ray) can be fitted into a lower-resolution map of a large, flexible protein complex (from cryo-EM), with the specific interactions in solution confirmed by NMR. This integrative approach yields a much more complete and accurate picture of the molecular system. nih.gov

Machine Learning and Artificial Intelligence in Nucleoside Analog Design (Mechanistic Prediction)

The chemical space of possible nucleoside analogs is vast. Synthesizing and testing each possibility is infeasible. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to navigate this complexity, predict the properties of new molecules, and accelerate the design process. cadence.comarxiv.orgresearchgate.net

Generative AI models, such as the Conditional Randomized Transformer (CRT), can be trained on the structures of known nucleosides and their activities. researchgate.netchemrxiv.org These models learn the underlying rules of chemical space and can then generate novel molecular structures that are predicted to have desired properties, such as binding to a specific viral or cancer-related protein. researchgate.netresearchgate.net For instance, a model could be fine-tuned on a dataset of known kinase inhibitors to design new nucleoside analogs, like a derivative of this compound, with a high probability of inhibiting a specific kinase. researchgate.net

These AI tools go beyond simple design and can be used for mechanistic prediction. By analyzing the structural features of a proposed molecule, ML models can predict its likely mechanism of action, potential metabolic pathways, and even off-target effects. This predictive power allows chemists to prioritize the synthesis of candidates with the highest likelihood of success and the most favorable biological profiles, saving significant time and resources. arxiv.org The application of these computational methods represents a paradigm shift from serendipitous discovery to rational, data-driven design in the field of nucleoside chemistry. youtube.com

Exploration of New Biochemical Targets and Interaction Landscapes

A key challenge for any new nucleoside analog is identifying its biological targets. Modified nucleosides can interact with a wide array of cellular machinery beyond DNA and RNA polymerases, including kinases, methyltransferases, and other enzymes involved in nucleotide metabolism. nih.govbldpharm.comnih.gov The biological effect of a compound is the sum of all these interactions, often referred to as its "interaction landscape."

Modern chemical biology and proteomic techniques allow for the unbiased exploration of these landscapes. Crosslinking mass spectrometry (XL-MS), for example, can be used in intact cells to identify proteins that come into close proximity with a modified nucleoside or its metabolites. nih.gov This can reveal unexpected targets and provide a broader understanding of the compound's cellular effects.

Furthermore, understanding how genetic variations in target proteins affect binding is crucial, as this is a common mechanism of drug resistance. mdpi.com For instance, viruses can evolve mutations in their polymerases to evade the action of nucleoside analogs. nih.gov By mapping the interaction landscape, researchers can anticipate potential resistance mechanisms and identify opportunities for combination therapies. The study of how post-translational modifications on target proteins influence these interactions adds another layer of complexity and a potential avenue for achieving therapeutic specificity. nih.gov For a novel compound like this compound, exploring its full interaction landscape is a critical step in moving from a chemical entity to a potential therapeutic tool.

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